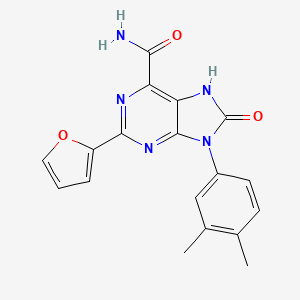

9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that belongs to the class of purine analogues. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Tautomeric Behavior and Bonding Patterns

A Tautomeric Pair of Dihydropurine Derivatives : Research by Beagley et al. (1995) on similar dihydropurine derivatives highlights the significance of tautomeric behavior in determining the molecule's structural characteristics, including differences in hydrogen bonding and bond lengths within the purine rings. These insights are crucial for understanding how modifications to the purine core, such as those in the specified compound, influence its chemical properties and potential applications (Beagley, B., Booth, B., Eastwood, P., Kieger, S., Pritchard, R., Alves, M., Carvalho, A. C., Proença, M. F., 1995).

Binding Affinity and Molecular Interaction

Enhanced DNA-binding Affinity of Furamidine : Laughton et al. (1995) studied furamidine, a compound structurally similar to berenil and by extension, shares features with the specified compound. The research demonstrates how structural analogs influence DNA-binding affinity, providing a foundation for exploring the therapeutic and biochemical applications of similar purine derivatives (Laughton, C., Tanious, F., Nunn, C. M., Boykin, D., Wilson, W., Neidle, S., 1995).

Druglikeness and Bioavailability Predictions

In-silico Drug Likeness Predictions : Singh et al. (2022) conducted in-silico studies to predict the druglikeness and bioavailability of novel 9-benzylpurine derivatives, which include structural elements similar to the compound . Such studies are integral for assessing the potential of new chemical entities as orally active pharmaceuticals before synthesis and testing, thus guiding the development of new drugs (Singh, A. P., Goyal, A., Sethi, N. S., 2022).

Antiprotozoal Activity

Antiprotozoal Agents Derived from Furan and Purine Analogues : Ismail et al. (2004) synthesized and evaluated the antiprotozoal activity of compounds incorporating furan and purine structures, providing insights into their potential as antiprotozoal agents. This research is relevant for understanding how structural modifications, such as those found in the specified compound, can impact biological activity, particularly against protozoan pathogens (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., Boykin, D., 2004).

Sustainable Material Development

Enzymatic Polymerization of Furan-Dicarboxylic Acid-Based Polyamides : Research by Jiang et al. (2015) on the enzymatic polymerization of furan-dicarboxylic acid-based furanic-aliphatic polyamides demonstrates the potential of furan derivatives in developing sustainable alternatives to conventional polymers. This research underscores the importance of exploring furan-containing compounds, like the specified purine derivative, for applications in material science and engineering (Jiang, Y., Maniar, D., Woortman, A. J. J., Ekenstein, G. A. V. A., Loos, K., 2015).

Eigenschaften

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c1-9-5-6-11(8-10(9)2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-26-12/h3-8H,1-2H3,(H2,19,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAVHHALMNQFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2447143.png)

![8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-propyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2447144.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)

![10-chloro-3-(2,6-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2447148.png)

![[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2447154.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2447157.png)